molecular formula C26H30O9 B1585434 Kihadanin A CAS No. 125276-62-2

Kihadanin A

Cat. No. B1585434
M. Wt: 486.5 g/mol
InChI Key: DZWMSKKYNYZQTC-AJLFSXDCSA-N
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Description

Kihadanin A is a natural product isolated from the plant species Kihadania fischeri. It belongs to the family of phenolic compounds and has been studied extensively for its potential therapeutic effects. Kihadanin A has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used in laboratory experiments to test the effects of various drugs and chemicals on cells.

Scientific Research Applications

Cytotoxic Activities

Kihadanin A has been identified as a compound with notable cytotoxic activities. In a study by Guo et al. (2018), kihadanin A exhibited cytotoxicities against three human cancer cell lines: MDA-MB-231, A549, and HT29. The study involved isolating compounds from the root barks of Dictamnus dasycarpus and testing their cytotoxic effects, highlighting kihadanin A's potential in cancer research (Guo et al., 2018).

Suppression of Adipogenesis

Kihadanin A also shows potential in the suppression of adipogenesis. In research conducted on mouse 3T3-L1 adipocytes, kihadanin B, a related compound, was shown to reduce lipid accumulation and influence gene expression levels associated with adipogenesis and lipogenesis. This study suggests similar potential for kihadanin A in metabolic studies, particularly in understanding and controlling adipocyte function and obesity (Baba et al., 2016).

properties

IUPAC Name

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMSKKYNYZQTC-AJLFSXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925062
Record name 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kihadanin A

CAS RN

125276-62-2
Record name Kihadanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
G Vergoten, C Bailly - Journal of Biochemical and Molecular …, 2022 - Wiley Online Library
Glycogen synthase kinase‐3β (GSK‐3β) is a target enzyme considered for the treatment of multiple human diseases, from neurodegenerative pathologies to viral infections and cancers…
Number of citations: 4 onlinelibrary.wiley.com
H Kawaguchi, M Kim, M Ishida, YJ Ahn… - Agricultural and …, 1989 - academic.oup.com
… The active principles isolated from the chloroform fraction were obacunone and kihadanin A, while those from the water fraction were berberine chloride and palmatine iodide. …
Number of citations: 54 academic.oup.com
P Xie, X Jin, Y Lai - TMR Modern Herbal Medicine, 2021 - tmrjournals.com
… In order to identify the key amino acids involved in the binding between Kihadanin A and SARS-… Arg131 and Kihadanin A, other residues interacted with Kihadanin A mainly through the …
Number of citations: 1 www.tmrjournals.com
XX Guo, LN Zhao, J Wang, S Liu, QR Bi… - Zhongguo Zhong yao …, 2018 - europepmc.org
Nineteen compounds, including kihadanin D (1), obacunone (2), kihadanin A (3), kihadanin B (4), kihadanin C (5), limonin (6), evodol (7), fraxinellone (8), furo [2, 3-b] quinolin-4-ol (9), …
Number of citations: 9 europepmc.org
FR Garcez, WS Garcez, MT Tsutsumi, NF Roque - Phytochemistry, 1997 - Elsevier
… The carbon and proton shifts of 3 are very similar to those reported for kihadanin A, previously … This limonoid has been also obtained, together with kihadanin A (3) as an unresolved …
Number of citations: 46 www.sciencedirect.com
H Xiao, RR Zheng, J Zhang, M Song… - Yao xue xue bao …, 2015 - europepmc.org
… On the basis of chemical properties and spectra data, these compounds were identified as harriperfin E (1), kihadanin A (2), kihadanin B (3), 6α-acetoxyobacunol acetate (4), …
Number of citations: 3 europepmc.org
Q Chen, X Chen, X Chen, M Li, A Komori, X Sun… - Journal of Molecular …, 2023 - Elsevier
… Chelerythrine and quercetin were predicted to be the most bioactive compounds for xanthine dehydrogenase (XDH), a known drug target, along with kihadanin A and limonin for NOS3. …
Number of citations: 4 www.sciencedirect.com
Y Yan, X Liu, L Zhang, Y Wang, Q Chen, Z Chen… - Biochemical Systematics …, 2020 - Elsevier
Fifteen compounds (1–15) were isolated from Dictamnus dasycarpus Turcz. The structures of all compounds were elucidated on the basis of spectroscopic data. Their structures were …
Number of citations: 5 www.sciencedirect.com
P Gao, L Wang, L Zhao, Y Lu, K Zeng, M Zhao… - … of Pharmaceutical and …, 2021 - Elsevier
A total of 49 limonoids derivatives were rapidly identified by UNIFI software and three new limonoids derivatives, named dasycarinone (1, DAS), isodictamdiol C (2) and dasycarinone A (…
Number of citations: 11 www.sciencedirect.com
LL Wang, CS Jiang, Y Fu, FF Chen, LF Lan… - Helvetica Chimica …, 2014 - Wiley Online Library
… The known compounds were readily identified as kihadanin A (3) [6], kihadanin B (4) [6], obacunone (5) [7], dasylactone A (6) [8], dasylactone B (7) [8], fraxinellone (8) [9], and …
Number of citations: 14 onlinelibrary.wiley.com

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